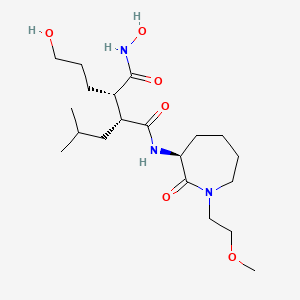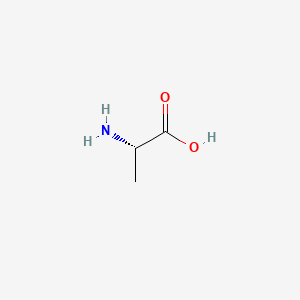
2H-Benzoimidazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-amine is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds . The chemical formula for 2H-Benzimidazol-2-amine is C7H7N3 . This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 2H-Benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Other methods include the reaction of o-phenylenediamine with aldehydes or carbondisulphide in alkaline alcoholic solutions . Industrial production methods often utilize microwave irradiation to achieve high yields in shorter reaction times .
Chemical Reactions Analysis
2H-Benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium metabisulphite.
Reduction: It can be reduced in the presence of reducing agents such as iron powder and NH4Cl.
Substitution: It reacts with aromatic aldehydes to form benzimidazole derivatives.
Common reagents used in these reactions include formic acid, aldehydes, and sodium metabisulphite . Major products formed from these reactions are benzimidazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
2H-Benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is used in the development of drugs for treating parasitic diseases and as an anticancer agent.
Industry: It is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and protein receptors . It acts by inhibiting the activity of these targets, leading to various pharmacological effects . For example, it has been shown to inhibit the activity of trypsin-1 in humans .
Comparison with Similar Compounds
2H-Benzimidazol-2-amine is unique among benzimidazoles due to its specific structure and pharmacological activities. Similar compounds include:
1H-Benzimidazole: Another benzimidazole with a slightly different structure.
2-Amino-1H-benzimidazole: A compound with similar chemical properties but different biological activities.
These compounds share the benzimidazole core structure but differ in their substituents and specific activities .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H,8H2 |
InChI Key |
DERVZEOWPBCBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(N=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-fluoro-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10760834.png)

![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)



![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)




![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene](/img/structure/B10760898.png)


